molecular formula C23H34N2O2 B601989 5,6-Dehydro Finasteride CAS No. 1329611-51-9

5,6-Dehydro Finasteride

Katalognummer: B601989
CAS-Nummer: 1329611-51-9
Molekulargewicht: 370.54
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Dehydro Finasteride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Sodium periodate (NaIO4), potassium permanganate (KMnO4).

    Reducing Agents: Hydrogen gas (H2), platinum oxide (PtO2).

    Dehydrogenating Agents: Benzeneseleninic anhydride, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Major Products: The major product formed from these reactions is this compound, with intermediates such as the seco-ketoacid and Δ5-azasteroid being key steps in the synthesis .

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Androgenetic Alopecia Treatment

5,6-Dehydro Finasteride functions by inhibiting the conversion of testosterone to dihydrotestosterone (DHT), a key factor in androgenetic alopecia (AGA). Clinical studies have demonstrated its efficacy in both men and women suffering from this condition.

Efficacy Data

StudyPopulationTreatment DurationResults
Olsen et al. (2006)416 men with AGA24 weeksFinasteride showed a significant increase in hair count (up to 41% improvement) compared to placebo .
IJDVL Study (2014)3500 women with AGA3 yearsStatistically significant increase in hair thickness observed in 81.7% of finasteride users .

Other Dermatological Conditions

This compound has also been investigated for its potential benefits in treating other conditions associated with hyperandrogenism, such as:

  • Acne Vulgaris : By reducing DHT levels, it may help decrease sebaceous gland activity and acne severity.
  • Hirsutism : Clinical evidence supports its use in managing excessive hair growth in women.
  • Frontal Fibrosing Alopecia : Emerging studies suggest potential benefits, although further research is needed .

Neurological Applications

Recent studies have explored the role of this compound in treating substance use disorders, particularly opioid use disorder (OUD). Research indicates that finasteride can reduce opioid self-administration in animal models without affecting overall locomotion or feeding behaviors.

Key Findings

  • In zebrafish models, finasteride significantly reduced the number of triggering events for opioid self-administration by up to 73% .
  • Rat studies corroborated these findings, showing reduced withdrawal symptoms and hyperalgesia when treated with finasteride .

Pharmacological Mechanism

The pharmacodynamics of this compound involves the selective inhibition of type II 5-alpha reductase enzymes. This action leads to decreased levels of DHT not only systemically but also locally within tissues such as the scalp and prostate.

Mechanism Summary

  • Inhibition of Testosterone Conversion : By blocking the conversion to DHT, it mitigates androgenic effects linked to various conditions.
  • Reduction of DHT Levels : Studies show that finasteride can lower scalp DHT levels by over 60%, which is crucial for its effectiveness in treating hair loss .

Case Study 1: Efficacy in Women with Androgenetic Alopecia

A longitudinal study involving women aged below and above 50 years demonstrated that both finasteride and dutasteride effectively increased hair thickness over three years. The results indicated that younger women experienced superior outcomes with dutasteride compared to finasteride .

Case Study 2: Opioid Use Disorder Management

In a controlled trial using rodent models, finasteride administration resulted in a significant reduction of opioid withdrawal symptoms and cravings. This suggests its potential as an adjunct therapy for OUD management .

Biologische Aktivität

5,6-Dehydro Finasteride is a derivative of finasteride, a well-known 5α-reductase inhibitor used primarily for treating benign prostatic hyperplasia and androgenetic alopecia. This compound exhibits significant biological activity through its mechanism of inhibiting the conversion of testosterone to dihydrotestosterone (DHT), which is implicated in various androgen-dependent conditions. This article explores the biological activity of this compound, highlighting its pharmacological properties, metabolic pathways, and effects on neuroactive steroids.

This compound functions as a potent inhibitor of the enzyme 5α-reductase, specifically targeting type II isoforms. This inhibition leads to a decrease in DHT levels, which has been associated with various physiological effects:

  • Reduction of DHT : The compound effectively lowers DHT concentrations in serum and scalp skin, which is crucial for conditions like androgenetic alopecia .
  • Impact on Neuroactive Steroids : Recent studies indicate that finasteride can alter levels of neuroactive steroids such as dehydroepiandrosterone sulfate (DHEAS), potentially influencing behaviors related to substance use disorders .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its bioavailability and metabolism:

  • Absorption and Distribution : Following oral administration, the maximum plasma concentration of finasteride is reached within 1-2 hours. It has a mean steady-state volume of distribution of approximately 76 liters .
  • Metabolism : The drug is extensively metabolized in the liver via cytochrome P450 enzymes. Its metabolites exhibit significantly lower inhibitory activity on 5α-reductase compared to the parent compound .
  • Excretion : Around 39% of the administered dose is excreted in urine as metabolites, with the remainder eliminated via feces .

Case Study: Neuroactive Steroid Modulation

A study conducted using zebrafish models demonstrated that treatment with finasteride led to an increase in DHEAS levels while decreasing DHEA concentrations. This shift suggests enhanced conversion rates from DHEA to DHEAS in response to finasteride treatment. The accumulation of these steroids was linked to reduced opioid self-administration behaviors in zebrafish, indicating potential therapeutic applications in substance use disorders .

Table 1: Effects of Finasteride on DHT Levels

Dose (mg/day)Scalp Skin DHT Reduction (%)Serum DHT Reduction (%)
Placebo13.0-
0.0114.9-
0.0561.649.5
0.256.568.6
164.171.4
569.472.2

This table summarizes findings from clinical trials showing the dose-dependent effects of finasteride on DHT levels in both scalp skin and serum .

Clinical Implications

The biological activity of this compound extends beyond its role as a hair loss treatment:

  • Potential for Treating Prostate Conditions : By lowering DHT levels, it may help manage prostate enlargement and reduce cancer risk associated with high androgen levels.
  • Neuropsychiatric Effects : The modulation of neuroactive steroids may offer new avenues for treating mood disorders linked to hormonal imbalances.

Eigenschaften

IUPAC Name

(1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,11,13-17H,6-8,10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFKNSWOVCPIGC-FIIPNDBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800205-94-0
Record name delta5-Finasteride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800205940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4aR,4bS,6aS,7S,9aS,9bS)-N-(tert-butyl)-4a,6a-dimethyl-2-oxo2,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-1H-indeno[5,4-f]quinoline-7- carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .DELTA.5-FINASTERIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JT9XFZ7LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dehydro Finasteride
Reactant of Route 2
Reactant of Route 2
5,6-Dehydro Finasteride
Reactant of Route 3
5,6-Dehydro Finasteride
Reactant of Route 4
Reactant of Route 4
5,6-Dehydro Finasteride
Reactant of Route 5
5,6-Dehydro Finasteride
Reactant of Route 6
Reactant of Route 6
5,6-Dehydro Finasteride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.